9-(5-Bromothiophen-2-YL)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(5-Bromothiophen-2-YL)-9H-carbazole is an organic compound that features a carbazole core substituted with a bromothiophene moiety. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and medicinal chemistry. The incorporation of a bromothiophene group enhances the compound’s electronic properties, making it a valuable material for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(5-Bromothiophen-2-YL)-9H-carbazole typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst. The general reaction conditions include:
Reactants: 9H-carbazole, 5-bromothiophene-2-boronic acid
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
For industrial-scale production, the Suzuki-Miyaura coupling can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of recyclable palladium catalysts and greener solvents can also enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
9-(5-Bromothiophen-2-YL)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The carbazole core can be oxidized to form carbazole-3,6-dione.
Reduction: The bromothiophene moiety can be reduced to thiophene.
Substitution: The bromine atom in the bromothiophene group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carbazole-3,6-dione
Reduction: Thiophene
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
9-(5-Bromothiophen-2-YL)-9H-carbazole has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 9-(5-Bromothiophen-2-YL)-9H-carbazole depends on its application. In organic electronics, the compound’s electronic properties facilitate charge transport and light emission. In medicinal chemistry, it interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The bromothiophene moiety enhances the compound’s ability to penetrate cell membranes and bind to target sites.
Comparison with Similar Compounds
Similar Compounds
- 9-(2-Thienyl)-9H-carbazole
- 9-(3-Thienyl)-9H-carbazole
- 9-(4-Bromophenyl)-9H-carbazole
Uniqueness
Compared to similar compounds, 9-(5-Bromothiophen-2-YL)-9H-carbazole offers unique advantages due to the presence of the bromothiophene group. This moiety enhances the compound’s electronic properties, making it more suitable for applications in organic electronics and photonics. Additionally, the bromine atom provides a handle for further functionalization, allowing for the synthesis of a wide range of derivatives with tailored properties.
Properties
CAS No. |
845754-87-2 |
---|---|
Molecular Formula |
C16H10BrNS |
Molecular Weight |
328.2 g/mol |
IUPAC Name |
9-(5-bromothiophen-2-yl)carbazole |
InChI |
InChI=1S/C16H10BrNS/c17-15-9-10-16(19-15)18-13-7-3-1-5-11(13)12-6-2-4-8-14(12)18/h1-10H |
InChI Key |
NZOJRLOGIPQLOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(S4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.